Cas no 112923-53-2 (3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-pentyl-, (2S,3R)-)

3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-pentyl-, (2S,3R)- structure
112923-53-2 structure
Product Name:3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-pentyl-, (2S,3R)-
Numero CAS:112923-53-2
MF:C11H16O4
MW:212.242343902588
CID:140257
PubChem ID:133968
Update Time:2025-04-19

3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-pentyl-, (2S,3R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-pentyl-, (2S,3R)-
    • methylenolactocin
    • 3R-hydroxy-2S-methylpentanoic acid 3-pentyl ester
    • Sitophilate
    • 2β-Pentyl-4-methylene-5-oxotetrahydrofuran-3α-carboxylic acid
    • (2R)-Tetrahydro-4-methylene-5-oxo-2α-pentyl-3β-furancarboxylic acid
    • (2α,3β)-Tetrahydro-4-methylene-5-oxo-2-pentyl-3-furancarboxylic acid
    • (2S,3R)-TETRAHYDRO-4-METHYLENE-5-OXO-2-PENTYL-3-FURANCARBOXYLIC ACID
    • 3-Carboxy-2-methylene-4-nonanolide
    • (2S,3R)-4-methylidene-5-oxo-2-pentyloxolane-3-carboxylic acid
    • 6A2EXC8CNC
    • METHYLENOLACTOMYCIN
    • 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-2-pentyl-, trans-(-)-
    • 3-FURANCARBOXYLIC ACID, TETRAHYDRO-4-METHYLENE-5-OXO-2-PENTYL-, (2S-TRANS)-
    • UNII-6A2EXC8CNC
    • (-)-METHYLENOLACTOMYCIN
    • 112923-53-2
    • DTXSID40920955
    • Inchi: 1S/C11H16O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9+/m0/s1
    • Chiave InChI: YZCRACGZKLIGLZ-DTWKUNHWSA-N
    • Sorrisi: O1C(C(=C)[C@@H](C(=O)O)[C@@H]1CCCCC)=O

Proprietà calcolate

  • Massa esatta: 212.10500
  • Massa monoisotopica: 212.105
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 5
  • Complessità: 282
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 63.6Ų

Proprietà sperimentali

  • Densità: 1.14
  • Punto di ebollizione: 401.6°C at 760 mmHg
  • Punto di infiammabilità: 157°C
  • Indice di rifrazione: 1.491
  • PSA: 63.60000
  • LogP: 1.74910
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.